![molecular formula C16H15ClN4O3S B2446156 1-(5-chloro-2-methanesulfonylpyrimidin-4-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-1-en-1-ol CAS No. 306959-08-0](/img/structure/B2446156.png)
1-(5-chloro-2-methanesulfonylpyrimidin-4-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-1-en-1-ol
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Description
1-(5-chloro-2-methanesulfonylpyrimidin-4-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-1-en-1-ol is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
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Scientific Research Applications
Methanesulfonyl Group in Medical Research
The methanesulfonyl group is a common functional group in medicinal chemistry, playing a crucial role in the pharmacological properties of many drugs. For example, ethyl methanesulfonate is known for its mutagenic properties and has been studied for its effects on human health following accidental ingestion, leading to severe clinical outcomes but manageable with appropriate treatments (Yamazaki et al., 2015). Additionally, methanesulfonyl fluoride (MSF) has been explored as a potential treatment for senile dementia of the Alzheimer type, showing promise in palliative care with significant inhibition of erythrocyte acetylcholinesterase and improvements in cognitive performance without notable adverse events (Moss et al., 1999).
Pyrimidinyl Group in Pharmaceutical Development
The pyrimidinyl group is another essential component in drug design, contributing to the binding affinity and selectivity of pharmaceutical agents towards their targets. For instance, a study on the development of a novel positron emission tomography (PET) ligand, which includes a pyrimidinyl derivative, aimed at targeting AMPA receptors for neuropsychiatric disorders, demonstrates the importance of such functional groups in enhancing the understanding of brain diseases and potential therapeutic interventions (Takahata et al., 2017).
properties
IUPAC Name |
1-(5-chloro-2-methylsulfonylpyrimidin-4-yl)-2-(1-methylbenzimidazol-2-yl)prop-1-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9(15-19-11-6-4-5-7-12(11)21(15)2)14(22)13-10(17)8-18-16(20-13)25(3,23)24/h4-8,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPUOKHHVQCYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=NC(=NC=C1Cl)S(=O)(=O)C)O)C2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylsulfonylpyrimidin-4-yl)-2-(1-methylbenzimidazol-2-yl)prop-1-en-1-ol |
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